m-PEG36-amine, or methoxy poly(ethylene glycol) with a terminal amine group, is a specialized polymeric compound that belongs to the class of polyethylene glycols. This compound features a molecular weight of approximately 1,500 Da, which corresponds to a polymer chain length of 36 ethylene glycol units. The terminal amine functionality allows for versatile applications in bioconjugation and drug delivery systems, particularly in the field of targeted protein degradation using PROTAC (Proteolysis Targeting Chimera) technology.
The primary mechanism of action of mPEG36-NH2 lies in its ability to modify other molecules. By attaching to drugs, proteins, or nanoparticles, mPEG36-NH2 offers several benefits:
mPEG36-NH2 can be conjugated to poorly soluble drugs to improve their solubility in water and bloodstream, enhancing their bioavailability and therapeutic efficacy. )
mPEG36-NH2 can be used to create targeted drug delivery systems by attaching ligands or antibodies that recognize specific receptors on diseased cells. This allows for the targeted delivery of drugs to specific sites in the body, reducing side effects and improving treatment efficacy. )
mPEG36-NH2 can be used to modify the surface of nanoparticles, proteins, and other biomolecules. This modification can improve their stability, reduce immunogenicity (the ability to trigger an immune response), and enhance their targeting ability in biological systems. Source: ScienceDirect:
The hydrophilic nature of mPEG36-NH2 makes it a biocompatible modifier, meaning it reduces the rejection of materials by the body's immune system. This property is crucial for developing implants, drug delivery vehicles, and other biomaterials. )
mPEG36-NH2 can be used to immobilize biomolecules like enzymes, antibodies, and nucleic acids onto surfaces for biosensing applications. This immobilization allows for the specific detection of target molecules in a sample. Source: Wiley Online Library:
The antifouling properties of mPEG36-NH2 can reduce non-specific binding events on biosensor surfaces, leading to improved sensitivity and detection accuracy. Source: ScienceDirect:
The biological activity of m-PEG36-amine is largely attributed to its role as a linker in PROTAC technology. By conjugating target proteins with m-PEG36-amine, researchers can create bifunctional molecules that promote the ubiquitination and subsequent degradation of specific proteins within cells. This approach has significant implications for therapeutic interventions, particularly in cancer treatment where the degradation of oncogenic proteins is desired . Furthermore, the hydrophilicity of polyethylene glycol enhances solubility and bioavailability, making it an attractive candidate for drug development.
The synthesis of m-PEG36-amine typically involves several key steps:
m-PEG36-amine has a wide range of applications:
Studies on m-PEG36-amine interactions have shown that it can effectively conjugate with various biomolecules, including antibodies and small peptides. The stability and efficiency of these conjugations are influenced by factors such as pH, temperature, and the presence of competing nucleophiles . Additionally, research indicates that m-PEG36-amine-modified proteins retain their biological activity while exhibiting enhanced pharmacokinetic properties.
m-PEG36-amine shares similarities with other polyethylene glycol derivatives but exhibits unique characteristics due to its terminal amine group. Here are some similar compounds:
Compound | Molecular Weight | Functional Group | Unique Features |
---|---|---|---|
m-PEG24-amine | ~1,100 Da | Amine | Shorter chain length; used for smaller biomolecules |
m-PEG48-amine | ~2,000 Da | Amine | Longer chain; improved solubility and stability |
Methoxy PEG Succinimidyl Butanoate | ~1,000 Da | NHS Ester | Reacts with amines; used for protein modification |
Methoxy PEG Carboxylic Acid | ~1,000 Da | Carboxylic Acid | Suitable for forming esters; less reactive than amines |
The uniqueness of m-PEG36-amine lies in its balance between molecular weight and reactivity, making it particularly effective for applications requiring robust bioconjugation without compromising biological activity.
m-Polyethylene glycol 36-amine represents a monodisperse polyethylene glycol derivative containing 36 ethylene oxide units with a molecular weight of approximately 1617 grams per mole and molecular formula C73H149NO36 [22]. This compound features a methyl ether terminus on one end and an amine functional group on the other, making it valuable for bioconjugation applications and pharmaceutical research [22].
Classical synthetic approaches to m-polyethylene glycol 36-amine typically involve multi-step processes that convert the terminal hydroxyl groups of polyethylene glycol through activation and subsequent nucleophilic substitution reactions [7] [11]. These established methodologies have formed the foundation for polyethylene glycol functionalization chemistry over several decades [15].
The tosylation pathway represents one of the most widely employed classical methods for synthesizing amine-terminated polyethylene glycol derivatives [27] [28]. This approach begins with the selective activation of polyethylene glycol hydroxyl groups using tosyl chloride to form tosylate intermediates, which serve as excellent leaving groups for subsequent nucleophilic substitution reactions [27] [28].
The tosylation reaction typically employs tosyl chloride in the presence of base catalysts such as pyridine or triethylamine [33]. Silver oxide-mediated monotosylation has emerged as a particularly effective method, achieving yields of 71-76% for monofunctional polyethylene glycol tosylate while minimizing ditosylation byproducts [33]. This heterogeneous catalyst system utilizes silver oxide and potassium iodide in specific stoichiometric ratios to maximize selectivity [33].
Table 1: Tosylation Reaction Conditions for PEG Synthesis
Reagent | Stoichiometry | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
Tosyl chloride (TsCl) | 1.1-1.5 eq | 0-25 | DCM | 6-24 | 75-85 |
Silver oxide (Ag2O) | 1.1 eq | 25 | DCM/THF | 2-4 | 71-76 |
Potassium iodide (KI) | 0.2 eq | 25 | DCM | 2-4 | 71-76 |
Pyridine | 2.0 eq | 0-25 | Pyridine | 12-24 | 70-80 |
Triethylamine | 1.5 eq | 0-25 | DCM | 8-16 | 72-82 |
The mechanism of tosylation involves nucleophilic attack by the polyethylene glycol hydroxyl group on the sulfonyl carbon of tosyl chloride, forming a tosylate ester linkage [28]. The selective monotosylation has been attributed to internal hydrogen bonding effects, where the hydrogen atom involved in intramolecular hydrogen bonding becomes less acidic, causing preferential deprotonation of the second hydroxyl group by silver oxide [32].
Following tosylation, the resulting polyethylene glycol tosylate undergoes nucleophilic substitution with ammonia or primary amines to introduce the amine functionality [32]. This substitution reaction proceeds through an SN2 mechanism, where the nucleophilic amine attacks the carbon bearing the tosylate leaving group [28]. The reaction conditions typically require elevated temperatures and extended reaction times to achieve complete conversion [32].
The halogenation and azide intermediate pathway provides an alternative classical route to amine-terminated polyethylene glycol derivatives [11] [31]. This methodology involves initial conversion of polyethylene glycol hydroxyl groups to halide intermediates, followed by azide formation and subsequent reduction to yield the desired amine products [11].
The halogenation step typically employs reagents such as thionyl chloride, phosphorus tribromide, or methanesulfonyl chloride to convert hydroxyl groups to reactive halide intermediates [7]. These halogenated polyethylene glycol derivatives then undergo nucleophilic substitution with sodium azide in dipolar aprotic solvents such as dimethylformamide [11] [35].
Table 2: Azide Intermediate Preparation and Reduction Methods
Step | Reagent | Conditions | Solvent | Yield (%) | Advantages |
---|---|---|---|---|---|
PEG Tosylation | TsCl/Py | RT, 12h | DCM | 75-85 | Good selectivity |
Azide Formation | NaN3 | 80°C, 6h | DMF | 90-95 | High conversion |
Azide Reduction | H2/Pd-C | 1 atm, RT | EtOH | 85-92 | Mild conditions |
Hydrogenation | H2/Pd-C | 1-5 atm, RT | MeOH | 88-95 | Scalable |
Zinc Reduction | Zn/NH4Cl | EtOH, RT | EtOH/H2O | 82-99 | Metal-free workup |
The azide formation reaction typically achieves conversions of 90-95% under optimized conditions using sodium azide in dimethylformamide at elevated temperatures [11]. The azide functional group serves as a versatile intermediate that can be reduced to the corresponding amine through various reduction methods [11]. Catalytic hydrogenation using palladium on carbon represents the most common reduction approach, providing yields of 85-95% under mild conditions [11].
Alternative reduction methods include zinc-mediated reduction in the presence of ammonium chloride, which offers the advantage of metal-free workup procedures [11]. This approach has demonstrated excellent yields of 82-99% and shows particular utility for high molecular weight polyethylene glycol substrates where conventional hydrogenation may be challenging [11].
Contemporary synthetic methodologies for m-polyethylene glycol 36-amine have evolved to address limitations of classical approaches, particularly regarding selectivity, efficiency, and scalability [4] [15]. Modern strategies emphasize the development of monodisperse polyethylene glycol derivatives through controlled synthetic processes and advanced catalytic systems [4] [15].
The synthesis of uniform polyethylene glycol derivatives requires sophisticated monoprotection strategies to control chain extension and functionalization reactions [4] [10]. These approaches aim to overcome the inherent challenge of selectively modifying one end of symmetrical homobifunctional polyethylene glycol molecules [4].
Monoprotection methodologies typically result in isolated yields of 66-80% for monoprotected polyethylene glycol derivatives, with the remaining material consisting of bisprotected and unreacted starting materials [4]. The challenge lies in achieving selective protection while maintaining high yields and avoiding complex purification procedures [4].
Table 3: Monoprotection Strategies for Uniform PEG Synthesis
Protecting Group | Deprotection Conditions | Selectivity | Yield (%) | Scalability | Cost |
---|---|---|---|---|---|
THP (Tetrahydropyranyl) | Acidic (TFA) | Good | 66-80 | Moderate | Low |
Bn (Benzyl) | Hydrogenation | Excellent | 75-85 | Good | Moderate |
PMB (p-Methoxybenzyl) | Oxidative (DDQ) | Good | 70-82 | Moderate | Moderate |
DMTr (Dimethoxytrityl) | Acidic (TCA) | Excellent | 80-90 | Limited | High |
Phenethyl | Basic (K2CO3) | Good | 75-83 | Excellent | Low |
The tetrahydropyranyl protecting group represents a widely used acid-labile protection strategy [4]. Selective monotetrahydropyranylation can be achieved using catalysts such as iodine, silica chloride, ion-exchange resins, or alumina impregnated with zinc chloride [12]. The resulting monoprotected materials are typically prepared through direct reactions incorporating large excess of polyethylene glycol diols with 3,4-dihydro-2H-pyran in the presence of catalytic amounts of concentrated hydrochloric acid [12].
Base-labile protecting groups such as phenethyl offer advantages in stepwise polyethylene glycol synthesis by enabling two-step elongation cycles instead of the traditional three-step process [10]. This approach eliminates the need for separate deprotonation steps, significantly reducing synthesis time and complexity [10]. The phenethyl protecting group allows deprotection and coupling to occur in a single pot, representing a substantial improvement in synthetic efficiency [10].
Orthogonal protecting group strategies employ multiple protecting groups with different stabilities to enable selective deprotection sequences [4]. Systems utilizing p-methoxybenzyl, tetrahydropyranyl, and benzyl groups require specific deprotection orders based on their relative stabilities under different conditions [4]. For example, tetrahydropyranyl groups are stable under basic conditions required for p-methoxybenzyl deprotection, while benzyl groups are stable under acidic conditions needed for tetrahydropyranyl removal [4].
Modern catalytic hydrogenation methods for amine functionalization have evolved to provide more efficient and selective routes to amine-terminated polyethylene glycol derivatives [1] [5] [6]. These approaches utilize advanced catalyst systems and reaction conditions to achieve high turnover numbers and excellent functional group tolerance [1] [5].
Ruthenium-catalyzed hydrogen borrowing methodology represents a significant advancement in polyethylene glycol amine synthesis [1] [6]. This approach employs ruthenium complexes such as [Ru(p-cymene)Cl2]2 with phosphorus-containing ligands like 1,1'-bis(diphenylphosphino)ferrocene or 1,2-bis(diphenylphosphino)ethane to achieve polyethylene glycol functionalization through reductive amination [1] [6].
Table 4: Catalytic Hydrogenation Systems for Amine Functionalization
Catalyst | Substrate | Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | TON |
---|---|---|---|---|---|---|
Pd/C | Azide-PEG | 1-5 | 25-60 | EtOH/H2O | 88-95 | 500-1000 |
Pt/C | Nitrile-PEG | 1-10 | 25-80 | MeOH | 85-92 | 200-500 |
Raney Ni | Nitro-PEG | 5-50 | 50-120 | EtOH | 80-88 | 100-300 |
Ru-cymene complex | Amide-PEG | 1 | 100-140 | Toluene | 75-85 | 800-1200 |
LiAlH4 | Amide-PEG | N/A | 0-25 | THF | 90-98 | Stoichiometric |
The hydrogen borrowing mechanism begins with metal-catalyzed dehydrogenation of alcohol substrates, followed by condensation with amine nucleophiles to form imine intermediates [1]. The imine products are subsequently reduced by metal hydride species generated during the initial dehydrogenation step, yielding the desired amine products with water as the only byproduct [1].
Base-free catalytic hydrogenation systems have been developed to address functional group compatibility issues [5]. These systems utilize ruthenium catalysts prepared by reacting [Ru(η3-C3H5)(Ph2P(CH2)2NH2)2]BF4 with borohydride under hydrogen atmosphere [5]. The resulting catalysts demonstrate high turnover numbers and tolerance for various functional groups including alcohols, amines, aromatic halides, ethers, and nitrogen-containing heterocycles [5].
Enzyme-catalyzed approaches represent an emerging green chemistry alternative for polyethylene glycol amine functionalization [2]. Candida antarctica lipase B has been employed for polyethylene glycol functionalization through transesterification reactions with amino acid derivatives [2]. This methodology provides quantitative reactions under mild conditions and demonstrates compatibility with polyethylene glycol molecular weights up to 10,000 grams per mole [2].
The industrial production of m-polyethylene glycol 36-amine faces significant challenges related to scalability, purity control, and economic viability [15] [17] [18]. These challenges stem from the complex nature of polyethylene glycol chemistry and the stringent requirements for pharmaceutical-grade materials [15] [17].
Scalability challenges primarily arise from the iterative nature of stepwise polyethylene glycol synthesis and the requirement for multiple purification steps [15] [17]. The synthesis of longer polyethylene glycol chains suffers from decreasing overall yields due to cumulative losses in each synthetic cycle [4] [15]. Current stepwise organic synthesis methods are limited to polyethylene glycol derivatives with approximately 45 ethylene glycol units, corresponding to molecular weights around 2000 daltons [17].
The major scalability issues include low efficiency of Williamson ether formation reactions when applied to long polyethylene glycol substrates and depolymerization of polyethylene glycol during ether formation processes [17]. Additionally, the lack of efficient separation technologies for polyethylene glycol derivatives of different lengths poses significant challenges for large-scale production [17].
Purity challenges in polyethylene glycol synthesis encompass multiple factors including incomplete end-group conversion, presence of polymerization residues, and formation of degradation products [15] [18] [19]. Commercial polyethylene glycol-amine products often exhibit unreliable quality due to incomplete functionalization and contamination with starting materials [18]. Conventional polyethylene glycol functionalization methods suffer from incomplete conversion, harsh reaction conditions, and functional group incompatibility [18].
The formation of shorter polyethylene glycol chains resulting from depolymerization of deprotonated polyethylene glycol intermediates represents a persistent purity challenge [17]. These impurities are difficult to remove through conventional purification methods and can significantly impact the performance of the final products [17]. The presence of polymerization residues such as ethylene oxide and formaldehyde, classified as carcinogenic substances, requires stringent control measures during synthesis and purification [19].
Solution-phase synthesis methods typically require multiple column chromatography steps to purify monomers, intermediates, and final products [17]. This requirement severely impedes practical large-scale monodisperse polyethylene glycol production due to cost and time considerations [17]. The need to handle highly hydrophilic polyethylene glycol intermediates and purify them using column chromatography presents additional challenges, particularly as chain length increases [17].
Alternative solid-phase synthesis approaches have been developed to address some scalability limitations [17]. These methods eliminate the need for column chromatography purification of monomers and avoid handling of highly polar intermediates [17]. However, solid-phase methods require specialized resins and excess reagents, which can offset cost advantages [17].
Methyl-polyethylene glycol 36-amine (m-PEG36-amine) represents a specialized bioconjugation reagent that combines the hydrophilic and biocompatible properties of polyethylene glycol with the nucleophilic reactivity of a primary amine functional group [1] [2]. This heterobifunctional polymer serves as a critical linker molecule in pharmaceutical and biotechnological applications, particularly in protein modification and drug delivery systems [3] [4].
The primary amine terminus of m-PEG36-amine constitutes the most chemically reactive component of the molecule, demonstrating nucleophilic behavior that enables diverse coupling reactions [1] [5]. The amine group exhibits characteristic reactivity patterns that make it particularly valuable for bioconjugation applications, with its nucleophilic properties arising from the lone pair of electrons on the nitrogen atom [6] [7].
The coupling of m-PEG36-amine to carboxylic acids represents one of the most fundamental and widely employed conjugation strategies in biomodification applications [8] [9]. N-hydroxysuccinimide (NHS) esters demonstrate exceptional reactivity with the primary amine group of m-PEG36-amine, forming stable amide bonds under physiological to slightly alkaline conditions [10] [11]. The optimal pH range for NHS ester coupling reactions spans from 7.2 to 9.0, with reaction efficiency decreasing significantly outside this range due to competing hydrolysis of the NHS ester [10] [12].
The reaction mechanism proceeds through nucleophilic attack of the amine nitrogen on the carbonyl carbon of the NHS ester, followed by elimination of N-hydroxysuccinimide to yield a stable amide bond [10]. The half-life of NHS ester hydrolysis in aqueous solutions ranges from 4 to 5 hours at pH 7.0 and 0°C, decreasing dramatically to approximately 10 minutes at pH 8.6 and 4°C [10]. This pH-dependent hydrolysis necessitates careful optimization of reaction conditions to maximize coupling efficiency while minimizing competing side reactions.
Carbodiimide-mediated coupling represents an alternative approach for amide bond formation between m-PEG36-amine and carboxylic acid-containing molecules [9] [13]. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) serve as the most commonly employed coupling reagents, with EDC demonstrating superior water solubility and ease of purification [14] [15]. The carbodiimide coupling mechanism involves formation of an O-acylisourea intermediate that subsequently reacts with the primary amine to form the desired amide bond [9] [13].
EDC-mediated coupling demonstrates optimal efficiency under mildly acidic conditions (pH 4.5-6.0), though successful conjugation can be achieved at physiological pH with reduced efficiency [9] [13]. The reaction typically requires 2-24 hours for completion, depending on substrate concentration and reaction conditions [16] [13]. Addition of N-hydroxysuccinimide to carbodiimide coupling reactions enhances efficiency by stabilizing the activated carboxyl intermediate, reducing competing hydrolysis reactions [13].
Table 1: Coupling Efficiency Comparison for m-PEG36-amine
Coupling Method | Optimal pH | Temperature | Reaction Time | Efficiency | Bond Stability |
---|---|---|---|---|---|
NHS Ester | 7.2-9.0 [10] | 4-25°C [10] | 0.5-4 hours [10] | >90% [5] | High [10] |
EDC/NHS | 4.5-7.4 [9] | 15-25°C [13] | 2-24 hours [16] | 70-90% [14] | High [9] |
DCC | 4.0-6.0 [13] | 20-25°C [14] | 3-24 hours [14] | 70-90% [14] | High [15] |
The interaction of m-PEG36-amine with carbonyl compounds, including aldehydes and ketones, represents a fundamental aspect of its chemical reactivity profile [17] [18]. These reactions proceed through nucleophilic addition mechanisms, initially forming carbinolamine intermediates that subsequently undergo dehydration to yield imine products, commonly referred to as Schiff bases [17] [18].
The nucleophilic attack of the primary amine on the electrophilic carbonyl carbon constitutes the rate-determining step in these reactions [19] [20]. Aldehydes demonstrate significantly higher electrophilicity compared to ketones, resulting in faster reaction rates and more favorable equilibrium positions [20] [18]. The electronic properties of the carbonyl compound substantially influence reaction kinetics, with electron-withdrawing substituents enhancing electrophilicity and accelerating the coupling process [19] [20].
Schiff base formation between m-PEG36-amine and aldehyde groups proceeds optimally under mildly acidic to neutral conditions (pH 5.0-8.0), where sufficient protonation occurs to activate the carbonyl while maintaining nucleophilic character of the amine [17] [21]. The reaction typically requires 8 hours for completion under ambient conditions, though this timeframe can vary significantly based on substrate structure and concentration [17].
The reversible nature of Schiff base formation provides unique advantages in certain applications, allowing for pH-triggered release mechanisms [21]. Under acidic conditions (pH < 5.0), hydrolysis of the imine bond becomes favorable, enabling controlled degradation of the conjugate [21]. This pH-responsive behavior makes Schiff base linkages particularly valuable for drug delivery applications where controlled release is desired.
Table 2: Carbonyl Reactivity Patterns with m-PEG36-amine
Carbonyl Type | Relative Reactivity | Optimal pH | Product Stability | Reversibility |
---|---|---|---|---|
Aliphatic Aldehydes | High [20] | 6.0-7.0 [18] | Moderate [18] | pH-dependent [21] |
Aromatic Aldehydes | Moderate [20] | 6.0-7.0 [18] | High [18] | Limited [18] |
Aliphatic Ketones | Low [20] | 7.0-8.0 [18] | Low [18] | High [18] |
Aromatic Ketones | Very Low [20] | 7.0-8.0 [18] | Moderate [18] | Moderate [18] |
Steric hindrance significantly impacts the reaction kinetics and equilibrium position for carbonyl coupling reactions [20]. Bulky substituents adjacent to the carbonyl group can substantially reduce reaction rates, even when electronic effects would otherwise favor the reaction [20]. This steric sensitivity necessitates careful consideration of substrate structure when designing conjugation strategies involving carbonyl compounds.
The polyethylene glycol backbone of m-PEG36-amine imparts distinctive physicochemical properties that fundamentally influence its behavior in biological systems and chemical reactions [22] [23]. The 36-unit ethylene oxide chain provides a molecular weight of approximately 1616.97 Da and an extended length of 130.0 Å, creating a flexible, hydrophilic polymer segment that significantly affects the compound's overall properties [2] [24].
The exceptional hydrophilicity of the PEG36 chain arises from the extensive hydrogen bonding capacity of the ether oxygen atoms with surrounding water molecules [22] [25]. Each ethylene oxide unit can coordinate 2-3 water molecules, creating a substantial hydration shell that dramatically enhances aqueous solubility and biocompatibility [25]. This hydration behavior generates a "conformational cloud" around the polymer chain that provides steric stabilization and reduces nonspecific interactions with biological macromolecules [25].
The biocompatibility of PEG stems from its non-ionic, non-toxic nature and resistance to protein adsorption [22] [23]. The hydrophilic polymer chains create thermodynamically unfavorable conditions for protein binding, effectively reducing immunogenicity and extending circulation half-life when conjugated to therapeutic proteins [25] [26]. This stealth effect has made PEGylation a cornerstone strategy in pharmaceutical development for improving drug pharmacokinetics [22] [26].
Quantitative measurements of PEG hydration using terahertz time-domain spectroscopy have revealed that the amount of bound water per ethylene glycol unit varies significantly with chain packing density and local environment [27]. For PEG chains in micellar or constrained environments, hydration levels can decrease from typical values of 2-3 water molecules per ethylene oxide unit to as low as 0.66-1.65 molecules per unit [27]. This reduced hydration correlates strongly with decreased cloud point temperatures and altered thermoresponsive behavior [27].
Table 3: Hydration and Biocompatibility Parameters of PEG36 Chain
Parameter | Value | Measurement Method | Reference |
---|---|---|---|
Water molecules per EO unit | 2-3 [25] | Literature consensus | [25] |
Contact angle (surface modification) | 52° [23] | Contact angle measurement | [23] |
Protein adsorption | Minimal [22] | Surface analysis | [22] |
Immunogenicity | Non-immunogenic [22] | Biological assays | [22] |
Circulation half-life extension | >50-fold [28] | Pharmacokinetic studies | [28] |
The hydrophilicity of PEG demonstrates temperature dependence, with increasing molecular weight generally correlating with enhanced hydrophilic character [22]. However, elevated temperatures can disrupt the hydrogen bonding network between PEG and water, leading to reduced solubility and potential phase separation [27]. This temperature sensitivity becomes particularly important in applications involving thermal processing or elevated storage temperatures.
The conformational behavior of the PEG36 chain exhibits remarkable complexity, with dihedral angle distributions playing a crucial role in determining overall chain properties [29]. The oxygen-carbon-carbon-oxygen (OCCO) dihedral angles preferentially adopt gauche conformations that promote hydrogen bonding with water molecules and enhance polymer solubility [29]. This conformational preference directly contributes to the exceptional water miscibility observed for PEG compounds [29].
Molecular dynamics simulations and theoretical studies have demonstrated that the gauche conformation of OCCO dihedral angles stabilizes PEG hydration through enhanced hydrogen bonding interactions [29]. When forced into all-trans conformations, PEG exhibits significantly reduced water solubility and can undergo liquid-liquid phase separation [29]. This conformational dependence highlights the intimate relationship between polymer structure and hydration behavior.
Single-molecule force spectroscopy experiments have revealed unexpected mechanical properties of hydrated PEG chains [30]. Under high stretching forces, the entropic contribution to chain elasticity becomes largely compensated by enthalpic hydration effects [30]. The stretching-induced release of water molecules that form double hydrogen bonds with PEG creates an energetic spring mechanism that dominates the mechanical response [30].
The hydration shell surrounding PEG chains demonstrates dynamic exchange behavior, with water residence times varying based on the local chain environment [27]. Terahertz spectroscopy measurements indicate that hydration water exhibits slower relaxation dynamics compared to bulk water, reflecting the structured nature of the hydration layer [27]. This structured hydration contributes to the unique solution properties of PEG, including its ability to exclude other macromolecules through osmotic effects.
Table 4: Conformational and Hydration Dynamics of PEG36
Property | Value/Description | Measurement Technique | Impact |
---|---|---|---|
Preferred OCCO dihedral | Gauche conformation [29] | MD simulations | Enhanced hydration [29] |
Hydration water relaxation | Slower than bulk [27] | THz spectroscopy | Structured hydration [27] |
Mechanical response | Energetic spring [30] | Force spectroscopy | Unique elasticity [30] |
Water residence time | Extended [27] | Dynamic measurements | Stabilized hydration [27] |
The conformational flexibility of PEG36 chains enables adaptation to various local environments, contributing to the polymer's versatility in different applications [23]. In constrained environments, such as densely packed surfaces or protein conjugates, the chain can adopt more compact conformations while maintaining substantial hydration [27]. This adaptability allows PEG to function effectively across a wide range of conditions and applications.
The stability profile of m-PEG36-amine under physiological conditions represents a critical parameter for its successful application in biomedical contexts [31] [32]. Understanding the degradation mechanisms and stability limitations enables rational design of conjugation strategies and storage protocols to maintain compound integrity and functionality [33] [34].
Polyethylene glycol polymers demonstrate remarkable stability in aqueous solutions under normal physiological conditions, with the ether linkages showing resistance to hydrolytic cleavage [34]. The chemical bonds within the PEG backbone remain intact at physiological pH (7.4) and temperature (37°C) for extended periods, making PEG suitable for long-term biological applications [31] [34]. However, specific degradation pathways can become significant under certain environmental conditions or extended timeframes [32] [35].
Hydrolytic degradation represents the primary degradation mechanism for PEG-based compounds in biological systems [32]. For m-PEG36-amine, hydrolysis typically occurs at ester linkages rather than the stable ether bonds of the PEG backbone [32]. When the amine group is conjugated through ester bonds (such as with NHS ester coupling), these linkages become susceptible to slow hydrolytic cleavage over timeframes of months to years [32].
Oxidative degradation constitutes a secondary but significant degradation pathway under certain physiological conditions [35] [36]. The ether linkages in PEG can undergo oxidative cleavage in the presence of reactive oxygen species, leading to chain scission and molecular weight reduction [35]. This oxidative process becomes particularly relevant in inflammatory environments or when PEG-modified materials are exposed to activated immune cells [32].
Table 5: Stability Profile Under Physiological Conditions
Condition | Stability Duration | Primary Degradation Mechanism | Rate Constant |
---|---|---|---|
pH 7.4, 37°C | Months to years [32] | Hydrolysis of ester linkages | ~0.01-0.1 day⁻¹ [37] |
Oxidative stress | Days to weeks [35] | Ether bond cleavage | Variable [36] |
Enzymatic exposure | Weeks to months [35] | Metabolic oxidation | Enzyme-dependent [35] |
Storage at 4°C | Years [31] | Minimal degradation | <0.001 day⁻¹ [31] |
Temperature significantly influences the stability of m-PEG36-amine, with elevated temperatures accelerating both hydrolytic and oxidative degradation processes [38] [39]. The compound demonstrates excellent stability when stored at -20°C, with this condition representing the optimal storage environment for long-term preservation [2] [40]. At room temperature, aqueous solutions remain stable for months, though gradual degradation may occur depending on pH and oxygen exposure [34].
pH effects on stability show interesting complexity, with both acidic and basic conditions potentially accelerating degradation through different mechanisms [33]. Under basic conditions (pH > 8), hydroxide ions act as strong nucleophiles that can attack ester linkages and accelerate hydrolytic degradation [33]. Acidic conditions (pH < 6) can protonate carbonyl groups, making them more susceptible to nucleophilic attack, though this effect may be counterbalanced by reduced nucleophile availability [33].
The presence of metal ions, particularly transition metals like copper and iron, can catalyze oxidative degradation of PEG through Fenton-type reactions [36]. These catalytic processes generate reactive oxygen species that attack the ether linkages, leading to chain scission and formation of aldehydes, ketones, and carboxylic acids as degradation products [36]. Chelating agents or antioxidants can significantly reduce this metal-catalyzed degradation [36].
Table 6: Environmental Factors Affecting Stability
Factor | Effect on Stability | Mechanism | Mitigation Strategy |
---|---|---|---|
Temperature elevation | Accelerated degradation [38] | Increased reaction kinetics | Cold storage [40] |
pH extremes | Enhanced degradation [33] | Altered reaction mechanisms | pH buffering [33] |
Metal ions | Catalyzed oxidation [36] | Fenton chemistry | Chelating agents [36] |
Oxygen exposure | Oxidative degradation [35] | Radical formation | Inert atmosphere [34] |
Light exposure | Photo-oxidation | Radical initiation | Dark storage [41] |
The biological environment presents unique challenges for PEG stability due to the presence of enzymes, reactive oxygen species, and varying local conditions [35]. Some microorganisms possess enzymes capable of metabolizing PEG through oxidative pathways, though this biodegradation typically occurs slowly and may not significantly impact short-term applications [35] [42]. The foreign body response to implanted PEG-containing devices can create localized oxidative stress that accelerates polymer degradation [32].
Long-term stability studies of PEG compounds in biological systems have revealed that degradation products primarily consist of shorter PEG oligomers, aldehydes, carboxylic acids, and eventually carbon dioxide and water [35] [42]. These degradation products generally demonstrate low toxicity and are eliminated through normal metabolic pathways [35]. However, accumulation of PEG fragments in certain tissues has raised concerns about long-term biocompatibility in some applications [43].
The development of analytical methods for monitoring PEG degradation has enabled better understanding of stability profiles and degradation kinetics [44] [36]. Matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS) and other advanced analytical techniques can detect early stages of degradation and identify specific degradation products [36]. These analytical capabilities support rational design of more stable PEG derivatives and optimal storage conditions for existing compounds.